

# Expression Profile of OX40 on Murine Immune Cell Subsets: A Technical Guide

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Anti-Mouse OX40/CD134 (LALA-PG) Antibody (OX86)

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This technical guide provides an in-depth overview of the expression profile of the costimulatory molecule OX40 (CD134) on various murine immune cell subsets. Understanding the precise expression patterns of OX40 is critical for the development of novel immunotherapies that target this pathway for the treatment of cancer, autoimmune diseases, and infectious diseases. This document summarizes quantitative expression data, details common experimental protocols for OX40 analysis, and illustrates key signaling pathways and experimental workflows.

## Quantitative Expression of OX40 on Murine Immune Cell Subsets

The expression of OX40 is tightly regulated and predominantly induced upon activation in most immune cell types. However, some subsets, notably regulatory T cells, can express OX40 constitutively. The following tables summarize the quantitative expression of OX40 on key murine immune cell populations.

Table 1: OX40 Expression on Murine T Cell Subsets



T Cell Subset	Condition	Percentage of OX40+ Cells	Key Findings
CD4+ T Cells	Naive	Not typically expressed[1][2]	OX40 is a well- established T cell activation marker.
Activated (in vitro/in vivo)	Transiently induced upon antigen stimulation[1][3]	Expression peaks 2-3 days after stimulation[3].	
Effector/Memory	Can re-express OX40 upon re-encounter with antigen[4].	OX40 signaling is important for the survival and expansion of effector and memory T cells[1].	_
Tumor-Infiltrating	High expression (OX40bright)[5]	The majority of CD4+ T cells in tumors can be Foxp3+ and OX40bright[5].	_
Experimental Cerebral Malaria	74.30% of brain- infiltrating CD4+ T cells[6]	OX40 is preferentially expressed on CD4+ T cells in this disease model[6].	_
CD8+ T Cells	Naive	Not typically expressed[1]	Similar to CD4+ T cells, expression is activation-dependent.
Activated (in vitro/in vivo)	Transiently induced upon antigen stimulation[1][7]	OX40 expression can be induced by strong TCR stimulation[7].	
Experimental Cerebral Malaria	7.59% of brain- infiltrating CD8+ T cells[6]	Although the percentage is lower than in CD4+ T cells, the absolute numbers of OX40+ CD8+ T	

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		cells can be significant due to higher overall CD8+ T cell infiltration[6].	
Regulatory T Cells (Tregs)	Naive	Constitutively expressed[2][5][8]	OX40 is a key marker for a subset of naturally occurring Tregs.
Activated	Expression can be maintained or modulated upon activation[2].	OX40 signaling in Tregs can inhibit their suppressive function[1][5].	

Table 2: OX40 Expression on Other Murine Immune Cell Subsets



Immune Cell Subset	Condition	Percentage of OX40+ Cells	Key Findings
Natural Killer (NK) Cells	Activated	Can be induced[1]	OX40 signaling can regulate cytokine production from NK cells[1].
NKT Cells	Activated	Can be induced[1]	OX40 engagement on NKT cells contributes to their full activation and IFN-y production[9].
Neutrophils	Naive	Low to undetectable[10]	Expression is not a feature of resting neutrophils.
Activated (PMA/ionomycin)	~12.4%[10]	OX40 expression is significantly upregulated upon activation[10].	
Hepatic Ischemia/Reperfusion	Time-dependently upregulated[11][12]	OX40 on neutrophils promotes inflammation and prolongs their survival[11][12].	_
B Cells	Activated (anti-IgM + anti-CD40)	Marginal but reproducible expression[13]	Expression is enhanced with combined BCR and CD40 stimulation[13].
Dendritic Cells (DCs)	Plasmacytoid DCs (pDCs) in tumors	A subset expresses high levels of OX40[14]	These OX40+ pDCs have an immunostimulatory phenotype[14].



## **Experimental Protocols**

The analysis of OX40 expression on murine immune cells is most commonly performed by multi-color flow cytometry.

Protocol: Flow Cytometric Analysis of OX40 Expression on Murine Splenocytes

#### 1. Cell Preparation:

- Aseptically harvest spleens from mice into a petri dish containing 5 mL of ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
- Mechanically dissociate the spleens by gently mashing them through a 70 μm cell strainer using the plunger of a 3 mL syringe.
- Wash the strainer with an additional 5 mL of FACS buffer.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 5 mL of ACK lysis buffer (Ammonium-Chloride-Potassium) to lyse red blood cells. Incubate for 5 minutes at room temperature.
- Add 10 mL of FACS buffer to stop the lysis and centrifuge again.
- Resuspend the cell pellet in FACS buffer and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to 1 x 10<sup>7</sup> cells/mL.

#### 2. Staining:

- Aliquot 100 μL of the cell suspension (1 x 10<sup>6</sup> cells) into a 96-well U-bottom plate or FACS tubes.
- (Optional) Fc Block: Add an anti-mouse CD16/CD32 antibody to block non-specific binding of antibodies to Fc receptors. Incubate for 10 minutes at 4°C.
- Surface Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers. For a comprehensive analysis of T cell subsets, this would typically include:



- Anti-mouse CD3 (T cell marker)
- Anti-mouse CD4 (Helper T cell marker)
- Anti-mouse CD8 (Cytotoxic T cell marker)
- Anti-mouse CD25 (Activation and Treg marker)
- Anti-mouse CD44 (Memory/effector marker)
- Anti-mouse OX40 (CD134)
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 200  $\mu$ L of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
- 3. (Optional) Intracellular Staining for Foxp3 (for Treg identification):
- After surface staining, fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.
- Add a fluorescently-conjugated anti-mouse Foxp3 antibody.
- Incubate for 30 minutes at room temperature in the dark.
- Wash the cells as described in step 2.
- 4. Data Acquisition and Analysis:
- Resuspend the final cell pellet in 200-500 μL of FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
- Gate on live, single cells, and then identify the immune cell subsets of interest (e.g., CD3+CD4+, CD3+CD8+, CD4+Foxp3+) to determine the percentage of OX40+ cells within each population.

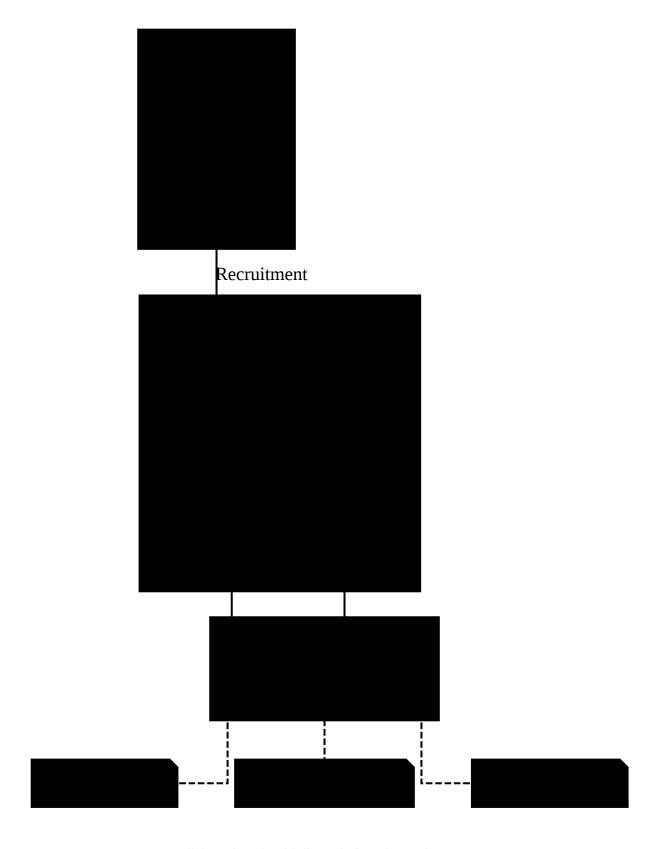


## **Signaling Pathways and Experimental Workflows**

OX40 Signaling Pathway

Upon engagement by its ligand, OX40L (CD252), which is primarily expressed on antigen-presenting cells (APCs), OX40 recruits TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5[15]. This initiates downstream signaling cascades, including the canonical and non-canonical NF-κB pathways and the PI3K/Akt pathway[1][15]. These pathways collectively promote T cell proliferation, survival by upregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cytokine production, thereby enhancing the immune response[1][16].





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Caption: OX40 signaling pathway in T cells.



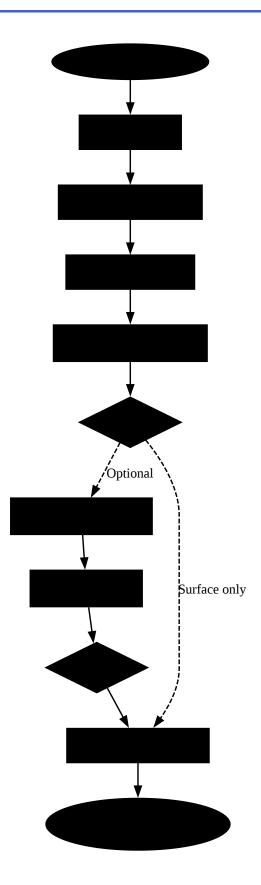




**Experimental Workflow: Flow Cytometry** 

The following diagram illustrates a typical workflow for the identification and quantification of OX40 expression on murine T cell subsets using flow cytometry.





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Caption: Experimental workflow for OX40 analysis by flow cytometry.



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